Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
OSM-S-23 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-23 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-23 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-23 are not detailed, the general approach involves optimizing the synthetic route for scalability and cost-effectiveness. This includes ensuring high yields, purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
OSM-S-23 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols are used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further evaluated for their biological activity.
Scientific Research Applications
OSM-S-23 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and a low propensity for resistance development . The compound has also been explored for its potential in inhibiting other parasitic diseases and as a tool for studying the mechanisms of drug resistance in malaria.
Mechanism of Action
The mechanism of action of OSM-S-23 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite. OSM-S-23 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-23 adduct. This adduct formation blocks the enzyme’s activity, leading to the activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar activity against Plasmodium falciparum.
TCMDC-135294: A structurally related compound identified from a GSK library with potent antimalarial activity.
Uniqueness
OSM-S-23 is unique due to its specific inhibition mechanism involving the formation of an asparagine-OSM-S-23 adduct. This mechanism is distinct from other antimalarial compounds, which often target different pathways or enzymes. Additionally, OSM-S-23 has shown a low propensity for resistance development, making it a valuable candidate for further development .
Biological Activity
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with hydroxymethyl and carboxylate functional groups. The presence of the tert-butyl group enhances the compound's stability and solubility, which are critical for its biological activity.
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications.
Key mechanisms include:
- Binding Affinity : The compound exhibits binding affinity for various biological receptors, which may influence enzymatic activities and signal transduction pathways.
- Chemical Transformations : Its ability to undergo chemical transformations allows it to participate in metabolic processes that can enhance or inhibit biological functions.
Biological Activity
Preliminary studies have indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Research suggests the compound may exhibit antimicrobial effects, making it a candidate for further investigation in treating infections.
- Cytotoxicity Against Cancer Cells : Initial findings indicate that it may possess cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays revealed that this compound induced apoptosis in specific cancer cell lines. Flow cytometry analysis showed increased annexin V staining, suggesting that the compound triggers programmed cell death pathways, which could be exploited in cancer therapies.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXXRMJFUUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412261 | |
Record name | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-69-6 | |
Record name | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.